

The Role of BMS-779788 in Atherosclerosis Research: A Technical Guide

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Compound of Interest

Compound Name: BMS-779788

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Introduction

Atherosclerosis, a chronic inflammatory disease characterized by the buildup of plaque in the arteries, remains a leading cause of cardiovascular disease worldwide. A key process in the development of atherosclerosis is the accumulation of cholesterol-laden macrophages, known as foam cells, within the arterial wall. The Liver X Receptors (LXRs), LXR α and LXR β , are nuclear receptors that function as crucial regulators of cholesterol homeostasis and inflammation, making them attractive therapeutic targets for atherosclerosis. **BMS-779788** is a potent, orally available, partial agonist of the Liver X Receptor with selectivity for the LXR β subtype.[1][2] This technical guide provides an in-depth overview of **BMS-779788**, its mechanism of action, and its potential application in atherosclerosis research, based on available preclinical data.

Core Mechanism of Action: LXR β -Selective Agonism

BMS-779788 functions by binding to and partially activating Liver X Receptors. LXRs form heterodimers with the Retinoid X Receptor (RXR) and bind to LXR response elements (LXREs) in the promoter regions of target genes.[3] This activation leads to the transcription of genes involved in reverse cholesterol transport (RCT), the process by which excess cholesterol from peripheral tissues is transported back to the liver for excretion.[4][5] Key target genes in this pathway include ATP-binding cassette transporter A1 (ABCA1) and G1 (ABCG1), which are essential for cholesterol efflux from macrophages.[6]

Furthermore, LXR activation has been shown to have anti-inflammatory effects by suppressing the expression of pro-inflammatory genes in macrophages.^{[7][8]} **BMS-779788**'s selectivity for LXR β is noteworthy because LXR α is highly expressed in the liver and its activation is associated with increased lipogenesis, leading to hypertriglyceridemia, a significant side effect of pan-LXR agonists.^{[4][6]} By preferentially targeting LXR β , which is more ubiquitously expressed, **BMS-779788** aims to retain the anti-atherosclerotic benefits of LXR activation while minimizing the lipogenic side effects.^[4]

Quantitative Data

The following tables summarize the available quantitative data for **BMS-779788**, providing insights into its potency and selectivity.

Table 1: In Vitro Binding Affinity and Functional Activity of **BMS-779788**

Parameter	LXR α	LXR β	Reference
Binding Affinity (K _i , nM)	68	14	^[1]
Functional Activity (EC ₅₀ , nM)	230	250	^[1]
ABCA1 Induction in HeLa Cells (EC ₅₀ , nM)	33	-	^[1]
ABCA1/ABCG1 Induction in Human Whole Blood (EC ₅₀ , μ M)	1.2 (55% efficacy)	-	^{[9][10]}

Table 2: In Vivo Pharmacodynamic Effects of **BMS-779788** in Cynomolgus Monkeys

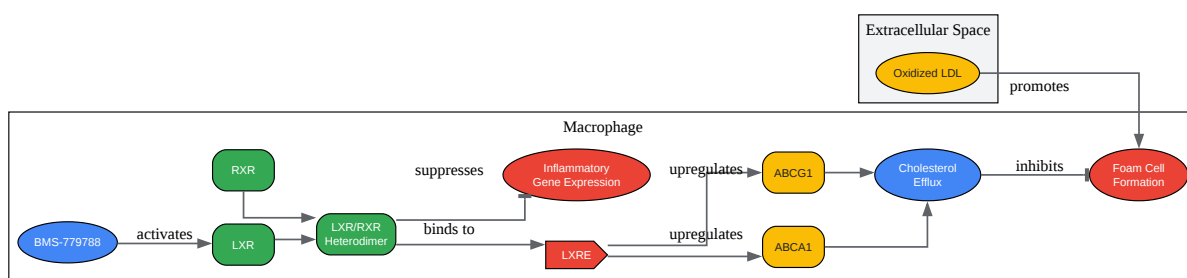
Parameter	BMS-779788	T0901317 (Full Pan-Agonist)	Reference
LXR Target Gene Induction in Blood (EC50, nM)	610	Not Reported	[2] [4]
Potency in Elevating Plasma Triglycerides	29-fold less potent	-	[2] [4]
Potency in Elevating LDL Cholesterol	12-fold less potent	-	[2] [4]
ABCA1 and ABCG1 mRNA Induction in Blood	Comparable	Comparable	[4] [6]

Signaling Pathways

The therapeutic potential of **BMS-779788** in atherosclerosis is primarily mediated through the LXR signaling pathway in macrophages and vascular smooth muscle cells.

LXR Signaling in Macrophages and Foam Cell Formation

In macrophages, LXR activation by **BMS-779788** is expected to upregulate genes involved in reverse cholesterol transport, thereby promoting the efflux of excess cholesterol and preventing the formation of foam cells. Additionally, LXR activation can suppress inflammatory responses.

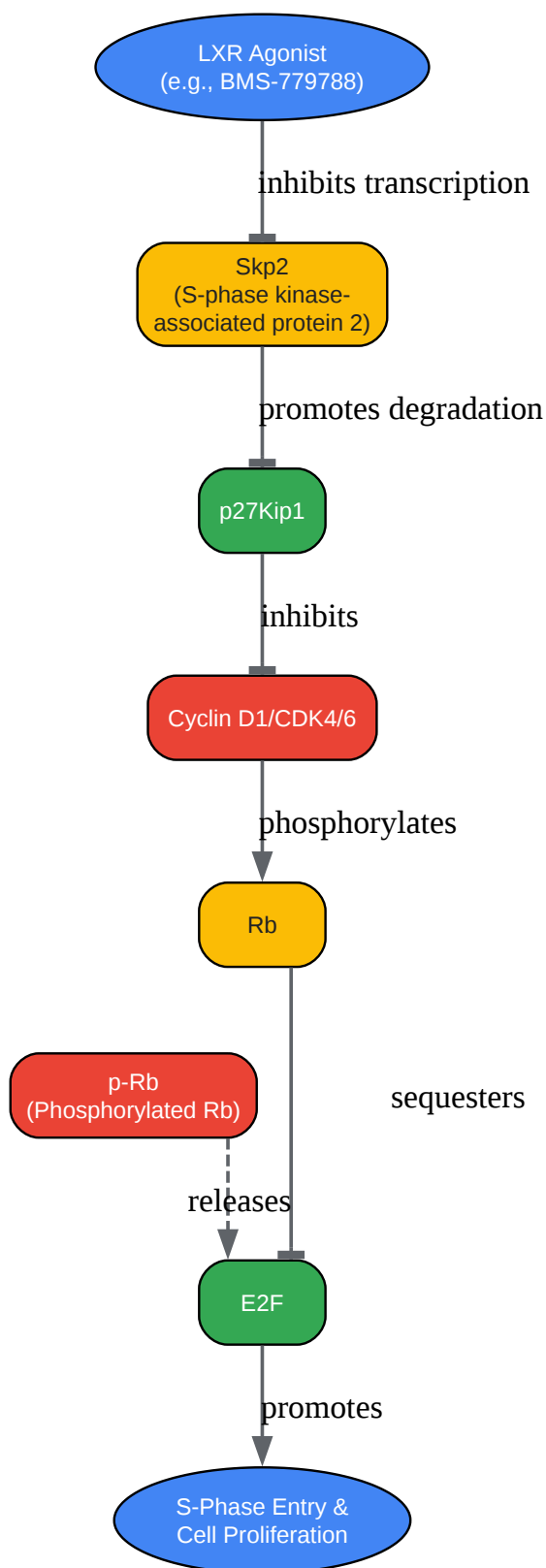


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LXR signaling pathway in macrophages.

LXR-Mediated Inhibition of Vascular Smooth Muscle Cell Proliferation

Proliferation of vascular smooth muscle cells (VSMCs) is a critical event in the development of atherosclerotic plaques. LXR agonists have been shown to inhibit VSMC proliferation by arresting the cell cycle at the G1 phase.



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LXR-mediated inhibition of VSMC proliferation.

Experimental Protocols

Detailed experimental protocols for studies specifically utilizing **BMS-779788** in atherosclerosis-related cellular assays are not extensively available in the public domain. However, based on standard methodologies, the following outlines the key experiments for evaluating the efficacy of an LXR agonist like **BMS-779788**.

Foam Cell Formation Assay

Objective: To determine the effect of **BMS-779788** on the formation of foam cells from macrophages.

Methodology:

- **Cell Culture:** Culture human or murine macrophages (e.g., THP-1 monocytes differentiated into macrophages, or bone marrow-derived macrophages) in appropriate media.
- **Induction of Foam Cell Formation:** Treat macrophages with oxidized low-density lipoprotein (oxLDL) or acetylated LDL (acLDL) to induce lipid accumulation.
- **Treatment:** Concurrently with LDL treatment, expose the cells to various concentrations of **BMS-779788** or vehicle control.
- **Staining:** After incubation, fix the cells and stain for neutral lipids using Oil Red O or Bodipy.
- **Quantification:** Quantify foam cell formation by either:
 - **Microscopy:** Count the percentage of Oil Red O-positive cells.
 - **Lipid Extraction:** Extract cellular lipids and measure the cholesterol content using a colorimetric or fluorometric assay.

Vascular Smooth Muscle Cell (VSMC) Proliferation Assay

Objective: To assess the impact of **BMS-779788** on the proliferation of VSMCs.

Methodology:

- Cell Culture: Culture primary human or rat aortic smooth muscle cells.
- Synchronization: Serum-starve the cells to synchronize them in the G0/G1 phase of the cell cycle.
- Stimulation and Treatment: Stimulate proliferation with a mitogen such as platelet-derived growth factor (PDGF) or fetal bovine serum (FBS) in the presence of varying concentrations of **BMS-779788** or vehicle control.
- Proliferation Assessment: Measure cell proliferation using one of the following methods:
 - BrdU/EdU Incorporation Assay: Measure the incorporation of the thymidine analog BrdU or EdU into newly synthesized DNA.
 - MTT/XTT Assay: Assess metabolic activity as an indicator of cell viability and proliferation.
 - Direct Cell Counting: Use a hemocytometer or an automated cell counter.

Gene Expression Analysis

Objective: To confirm the on-target activity of **BMS-779788** by measuring the expression of LXR target genes.

Methodology:

- Cell Treatment: Treat relevant cell types (e.g., macrophages, VSMCs) with **BMS-779788**.
- RNA Isolation: Isolate total RNA from the cells.
- Quantitative Real-Time PCR (qRT-PCR): Perform qRT-PCR to measure the mRNA levels of LXR target genes such as ABCA1, ABCG1, and SREBP-1c.

Clinical Development

A Phase I clinical trial (NCT00836602) was completed to evaluate the safety and tolerability of **BMS-779788** in subjects with atherosclerosis or at high risk for the disease. However, the results of this trial have not been publicly disclosed.[\[11\]](#) Several other LXR agonists have been

discontinued in clinical development due to side effects, primarily related to liver steatosis and hypertriglyceridemia.[12]

Conclusion

BMS-779788 is a selective LXR β partial agonist that holds theoretical promise for the treatment of atherosclerosis by promoting reverse cholesterol transport and exerting anti-inflammatory effects, while potentially mitigating the lipogenic side effects associated with pan-LXR agonists. Preclinical data in non-human primates supports this improved therapeutic window. However, a comprehensive understanding of its efficacy in cellular models of atherosclerosis and its clinical potential is limited by the lack of published data from dedicated in vitro studies and the undisclosed results of its Phase I clinical trial. Further research is warranted to fully elucidate the therapeutic utility of **BMS-779788** in the management of atherosclerotic cardiovascular disease.

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